

The Role of IMP2 in Tumor Progression and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imp2-IN-2*

Cat. No.: B12417765

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is a highly conserved RNA-binding protein (RBP) that plays a critical role in embryogenesis. While its expression is low or absent in most adult tissues, IMP2 is frequently re-expressed in various malignancies, where it functions as a potent oncogene.^[1] Overexpression of IMP2 is strongly correlated with poor prognosis, tumor progression, and metastasis in numerous cancers, including colorectal, breast, lung, pancreatic, and glioblastoma.^{[2][3][4]} This guide provides an in-depth technical overview of the molecular functions of IMP2 in cancer, detailing its role in key signaling pathways, its impact on tumor progression and metastasis, and its emergence as a promising therapeutic target.

Molecular Function of IMP2: An m6A Reader

IMP2 is a member of a family of three highly related proteins (IMP1-3) that regulate RNA localization, stability, and translation.^[5] A primary mechanism of IMP2 function is its role as an "m6A reader." It recognizes and binds to N6-methyladenosine (m6A), a common modification on mRNA, often in the 3' untranslated region (3' UTR).^{[6][7]} Upon binding, IMP2 shields the target mRNA from degradation, thereby enhancing its stability and promoting its translation into protein.^{[7][8]} This post-transcriptional regulation allows IMP2 to control the expression of a wide array of oncogenes and other proteins critical for cancer cell survival and proliferation.

IMP2 in Tumor Progression

IMP2 drives tumor progression through multiple mechanisms, including accelerating cell proliferation, reprogramming metabolism, and promoting cell survival.

Regulation of Cell Proliferation and the Cell Cycle

A hallmark of IMP2's oncogenic activity is its ability to drive cell proliferation. Deletion of IMP2 in a diverse range of human cancer cell lines results in a substantial reduction in the rate of proliferation, typically between 50-80%.[\[2\]](#)[\[9\]](#) Conversely, overexpression of IMP2 enhances proliferation in a dose-dependent manner.[\[2\]](#)[\[9\]](#)

IMP2 achieves this by stabilizing the mRNAs of key cell cycle regulators and proto-oncogenes.

Notable targets include:

- MYC: A central regulator of cell growth and proliferation. IMP2 stabilizes MYC mRNA in colorectal and breast cancer.[\[6\]](#)
- Cyclin D2 (CCND2): Promotes the G1/S phase transition. IMP2 can be upregulated to promote granulosa cell proliferation by targeting CCND2 mRNA.[\[10\]](#)
- CDC6: A key regulator of the cell cycle. The LCAT1/IMP2 complex increases CDC6 levels by stabilizing its mRNA in an m6A-dependent manner in lung cancer.

Metabolic Reprogramming toward Aerobic Glycolysis

Cancer cells often exhibit altered metabolism, favoring aerobic glycolysis (the Warburg effect) to support rapid growth. IMP2 is a pivotal player in this metabolic shift. It promotes glycolysis by stabilizing the mRNAs of key glycolytic enzymes and transporters.[\[6\]](#)[\[8\]](#)

- Hexokinase 2 (HK2): Catalyzes the first committed step of glycolysis. IMP2 binds to the m6A-modified 3'-UTR of HK2 mRNA, stabilizing it and increasing protein levels.[\[6\]](#)
- Glucose Transporter 1 (GLUT1): Facilitates glucose uptake into the cell. IMP2 stabilizes GLUT1 mRNA, enhancing glucose availability for glycolysis.[\[6\]](#)

The stabilization of these transcripts by IMP2 leads to accelerated glucose consumption and lactate production, providing the necessary energy and biosynthetic precursors for rapid tumor

growth.

IMP2 in Tumor Metastasis

Metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, and colonization of distant organs. IMP2 is deeply implicated in promoting metastatic potential, primarily by inducing the Epithelial-Mesenchymal Transition (EMT).

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program where epithelial cells lose their polarity and cell-cell adhesion while gaining migratory and invasive properties to become mesenchymal-like cells.[\[11\]](#) IMP2 promotes EMT by upregulating key mesenchymal markers and downregulating epithelial markers.

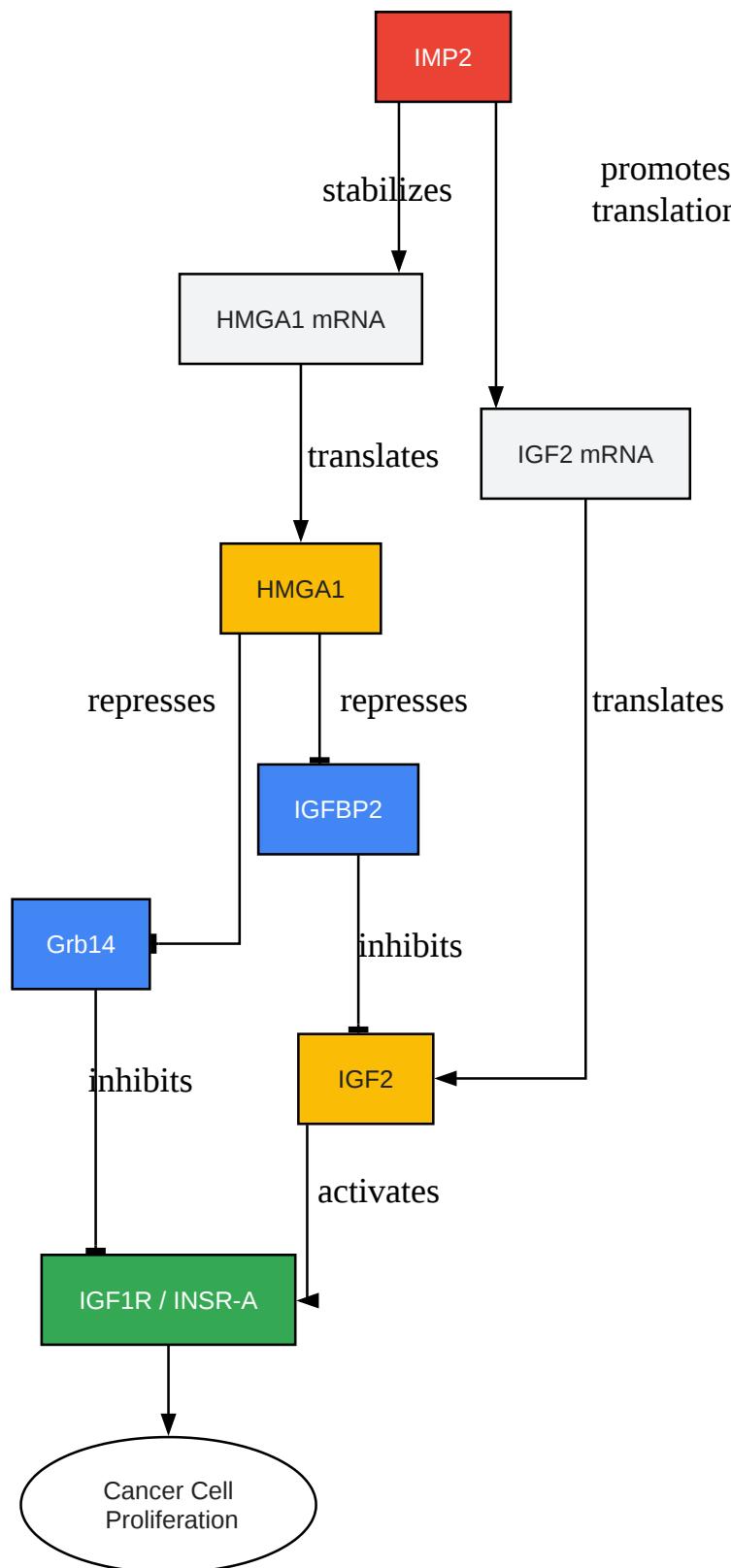
- Mechanism: In pancreatic cancer, TGF- β -induced EMT is associated with increased IMP2 expression.[\[3\]](#) In oral cancer, IMP2 promotes EMT by upregulating Epiregulin (EREG) via the FAK/Src signaling pathway.[\[11\]](#) In triple-negative breast cancer, IMP2 cooperates with IMP3 to destabilize progesterone receptor (PR) mRNA, which leads to reduced miR-200a expression and subsequent promotion of EMT.[\[6\]](#)
- Markers: IMP2 activity leads to decreased E-cadherin (an epithelial marker) and increased vimentin (a mesenchymal marker).[\[6\]](#)

Cell Migration and Invasion

By inducing EMT and regulating other targets, IMP2 enhances the migratory and invasive capabilities of cancer cells.

- Connective Tissue Growth Factor (CTGF): In breast cancer, IMP2 stabilizes CTGF mRNA, a critical factor in promoting cell migration.[\[6\]](#)[\[12\]](#)
- RAC1: In gallbladder cancer, IMP2 expression correlates with the expression of the small GTPase RAC1, which is a key regulator of cell migration and is linked to the generation of reactive oxygen species (ROS).[\[4\]](#)

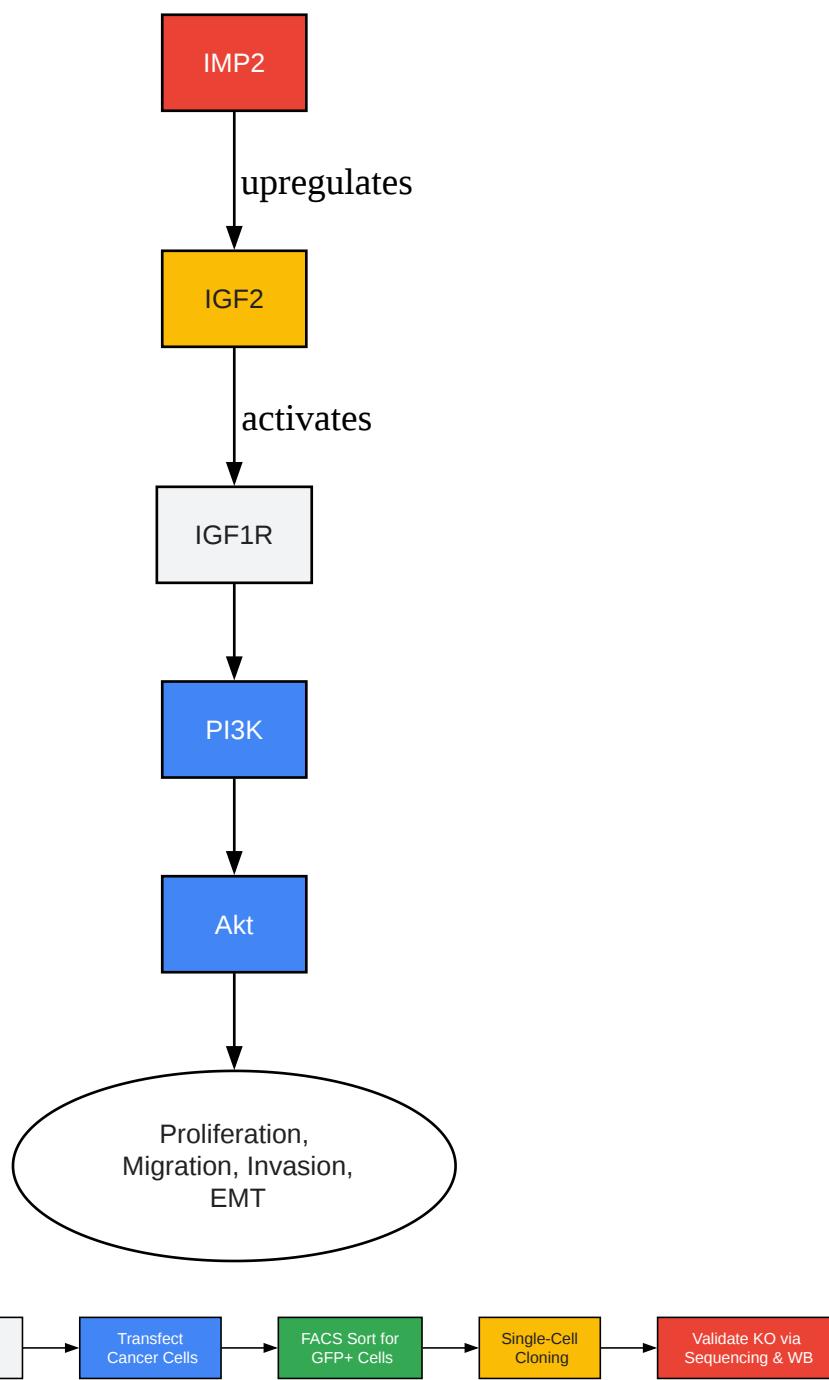
Key Signaling Pathways Regulated by IMP2


IMP2 functions as a central node in several critical oncogenic signaling pathways. Its ability to post-transcriptionally regulate key components of these pathways amplifies their downstream effects, driving tumor growth and metastasis.

The IGF2/HMGA1 Axis

One of the most well-characterized functions of IMP2 is its central role in the IGF2 signaling network. IMP2 promotes IGF2 action through a dual mechanism:

- Direct IGF2 Upregulation: IMP2 binds to the 5' UTR of IGF2 mRNA, promoting its translation via an internal ribosomal entry site (IRES), which increases the secretion of IGF2, a potent mitogen.[2][10]
- Stabilization of HMGA1: IMP2 binds to and stabilizes the mRNA of the oncogenic chromatin remodeling protein HMGA1.[2][13] HMGA1, in turn, transcriptionally represses inhibitors of IGF2 signaling, such as IGF Binding Protein 2 (IGFBP2) and Grb14.[2]


This creates a powerful feed-forward loop where IMP2 not only increases the ligand (IGF2) but also suppresses the natural inhibitors of its pathway, leading to hyperactivation of downstream signaling through the IGF1R and Insulin Receptor-A (INSR-A).[2]

[Click to download full resolution via product page](#)

Caption: IMP2 enhances IGF2 signaling through a dual mechanism.

The PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation that is frequently hyperactivated in cancer. IMP2 activates this pathway, particularly in glioblastoma (GBM), by increasing the levels of its upstream activator, IGF2.[14][15] The increased IGF2 ligand activates the IGF1 receptor, which in turn triggers the PI3K/Akt signaling cascade, promoting GBM cell proliferation, migration, and invasion.[14]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The RNA binding protein IGF2BP2/IMP2 alters the cargo of cancer cell-derived extracellular vesicles supporting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 3. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMP3 expression is associated with epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IMPLICATIONS OF IMP2 IN RNA BIOLOGY AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of insulin-like growth factor 2 mRNA binding proteins in female reproductive pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IGF2BP2 promotes cell invasion and epithelial-mesenchymal transition through Src-mediated upregulation of EREG in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "The Role of p62/IMP2 in Breast Cancer Progression" by Yang Li [scholarworks.utep.edu]
- 13. researchgate.net [researchgate.net]

- 14. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of IMP2 in Tumor Progression and Metastasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417765#the-role-of-imp2-in-tumor-progression-and-metastasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com